

# Application Notes: Synthesis and Utility of m-PEG3-ONHBoc for PROTAC Development

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Compound of Interest		
Compound Name:	m-PEG3-ONHBoc	
Cat. No.:	B609248	Get Quote

### Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of a ligand for the POI (warhead) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[3][4]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance hydrophilicity and provide conformational flexibility.[2][5] The **m-PEG3-ONHBoc** molecule is a valuable, monofunctional building block used in the construction of more complex, heterobifunctional linkers for PROTAC synthesis. It features a triethylene glycol spacer capped with a stable methyl ether on one end and a versatile tert-butyloxycarbonyl (Boc)-protected aminooxy group on the other. The protected aminooxy handle, once deprotected, allows for the highly specific and stable conjugation to a ketone or aldehyde moiety on a binding ligand via oxime ligation.

These application notes provide detailed protocols for the chemical synthesis of **m-PEG3-ONHBoc** and its subsequent elaboration into a heterobifunctional linker suitable for the modular assembly of PROTACs.



# **Physicochemical and Quantitative Data**

The key properties of the **m-PEG3-ONHBoc** building block are summarized below. Precise control and characterization of linker properties are essential for reproducible PROTAC synthesis and activity.

Property	Value	Reference
IUPAC Name	tert-butyl (2-(2-(2- methoxyethoxy)ethoxy) carbamate	[6]
CAS Number	1835759-87-9	[6]
Molecular Formula	C12H25NO6	[6]
Molecular Weight	279.33 g/mol	[6]
Appearance	Colorless to light yellow liquid/oil	
Purity	≥98% (typical)	[7]
Storage	-20°C, under inert atmosphere	[6]
Solubility	Soluble in DCM, DMF, DMSO, and other common organic solvents	

# Experimental Protocols Protocol 1: Synthesis of m-PEG3-ONHBoc via Mitsunobu Reaction

This protocol details the synthesis of the target monofunctional linker building block, **m-PEG3-ONHBoc**, from commercially available starting materials. The key transformation is a Mitsunobu reaction, which forms the C-O-N ether bond by coupling an alcohol with an N-protected hydroxylamine.[8][9][10]

Reaction Scheme: m-PEG3-OH + Boc-NHOH --(PPh3, DIAD)--> m-PEG3-ONHBoc



#### Materials:

- Triethylene glycol monomethyl ether (m-PEG3-OH)
- N-(tert-Butoxycarbonyl)hydroxylamine (Boc-NHOH)
- Triphenylphosphine (PPh<sub>3</sub>)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: To an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, add triphenylphosphine (1.2 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
- Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Slowly add DIAD (1.2 eq) dropwise to the stirred PPh<sub>3</sub> solution. A white precipitate (the Mitsunobu betaine) may form.
- In a separate flask, dissolve m-PEG3-OH (1.0 eq) and Boc-NHOH (1.1 eq) in a minimal amount of anhydrous THF.
- Add the solution of m-PEG3-OH and Boc-NHOH dropwise to the reaction mixture at 0 °C.



- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
- Work-up:
  - Concentrate the reaction mixture under reduced pressure to remove the THF.
  - Redissolve the residue in ethyl acetate.
  - Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a
  gradient of ethyl acetate in hexanes as the eluent, to yield m-PEG3-ONHBoc as a clear oil.

Expected Yield: 60-80%.

# Protocol 2: Elaboration into a Heterobifunctional Linker for PROTAC Synthesis

As **m-PEG3-ONHBoc** is monofunctional, a true PROTAC linker requires a second, orthogonal reactive handle. This protocol describes a conceptual workflow for creating a heterobifunctional linker, HOOC-PEG3-ONHBoc, by applying the same Mitsunobu chemistry to a different starting material.

#### Materials:

- 3-(2-(2-Hydroxyethoxy)ethoxy)propanoic acid (HO-PEG3-COOH precursor)
- N-(tert-Butoxycarbonyl)hydroxylamine (Boc-NHOH)
- Reagents for Mitsunobu reaction (as in Protocol 1)
- Reagents for purification (as in Protocol 1)



#### Procedure:

- Follow the Mitsunobu reaction procedure described in Protocol 1, substituting the m-PEG3-OH starting material with an equimolar amount of a suitable PEG3 precursor containing both a hydroxyl and a protected carboxyl group (e.g., an ester).
- After successful synthesis and purification of the ester-protected PEG3-ONHBoc intermediate, perform a standard saponification (e.g., using LiOH in a THF/water mixture) to deprotect the carboxylic acid.
- Acidify the reaction mixture and extract the final product, HOOC-PEG3-ONHBoc, which can then be purified.

## **Protocol 3: General Protocol for PROTAC Assembly**

This protocol outlines the modular synthesis of a PROTAC using a heterobifunctional linker, such as HOOC-PEG3-ONHBoc, which possesses an acid for amide coupling and a Boc-protected aminooxy group for oxime ligation.

Step 3A: Amide Coupling of Linker to E3 Ligase Ligand

- Reaction Setup: Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH<sub>2</sub>, 1.0 eq) and the HOOC-PEG3-ONHBoc linker (1.1 eq) in anhydrous DMF.
- Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
- Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
- Purification: Upon completion, purify the crude E3 Ligand-Linker-ONHBoc intermediate by preparative reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure solid.

Step 3B: Boc Deprotection

 Reaction Setup: Dissolve the purified E3 Ligand-Linker-ONHBoc intermediate in anhydrous dichloromethane (DCM).



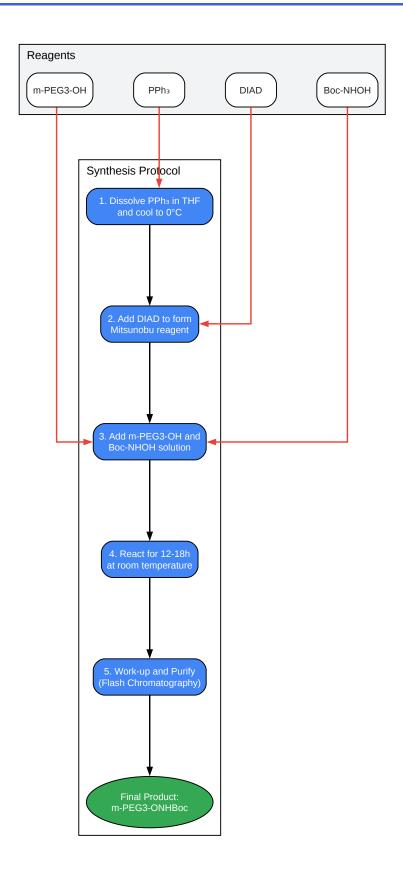
- Deprotection: Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.
- Work-up: Concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting E3 Ligand-Linker-ONH<sub>2</sub> can often be used in the next step without further purification.

Step 3C: Oxime Ligation to POI Ligand (Warhead)

- Reaction Setup: Dissolve the deprotected E3 Ligand-Linker-ONH<sub>2</sub> intermediate and the ketone- or aldehyde-functionalized POI ligand (1.0-1.2 eq) in a suitable buffer (e.g., ammonium acetate, pH ~5).
- Ligation: Stir the reaction at room temperature for 4-12 hours. The formation of the stable oxime bond can be monitored by LC-MS.
- Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and <sup>1</sup>H NMR.

# **Mandatory Visualizations**

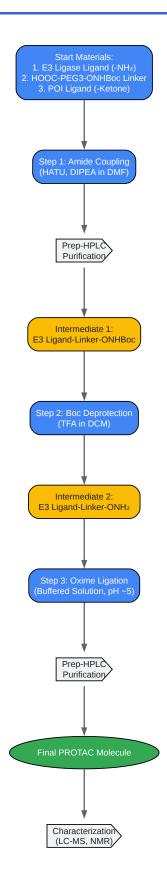




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Caption: Workflow for the synthesis of m-PEG3-ONHBoc.

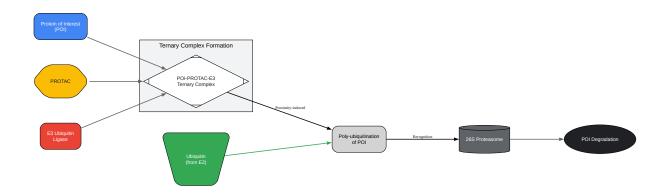




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Caption: Modular workflow for PROTAC synthesis.





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Caption: PROTAC mechanism of action.

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